Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]-
Description
The compound Boronic acid, B-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- features a phenylboronic acid core substituted at the 3-position with a carbamoyl group linked to a (2-methylbenzyl)amine moiety. This structure combines the reactivity of the boronic acid group with the hydrogen-bonding and steric properties of the amide substituent. Such reactions typically yield stable, crystalline products with solubility in polar aprotic solvents like DMSO .
Properties
Molecular Formula |
C15H16BNO3 |
|---|---|
Molecular Weight |
269.11 g/mol |
IUPAC Name |
[3-[(2-methylphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H16BNO3/c1-11-5-2-3-6-13(11)10-17-15(18)12-7-4-8-14(9-12)16(19)20/h2-9,19-20H,10H2,1H3,(H,17,18) |
InChI Key |
VHXCZRIXJISXSH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2C)(O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]-, typically involves the formation of an amide bond between a boronic acid-functionalized aromatic amine and an acyl chloride derivative of 2-methylbenzylamine. The key starting materials are:
- 3-aminophenylboronic acid (providing the boronic acid moiety attached to the phenyl ring)
- 2-methylbenzylamine or its corresponding acyl chloride derivative
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the acyl chloride, forming an amide linkage while retaining the boronic acid functionality.
Representative Laboratory Procedure
- Step 1: Synthesis of 2-methylbenzoyl chloride from 2-methylbenzoic acid using thionyl chloride or oxalyl chloride under reflux conditions.
- Step 2: Coupling of 3-aminophenylboronic acid with 2-methylbenzoyl chloride in an aprotic solvent such as dichloromethane or tetrahydrofuran.
- Step 3: Addition of a base, commonly triethylamine, to neutralize the hydrochloric acid generated and drive the reaction to completion.
- Step 4: Purification of the crude product by column chromatography or recrystallization to isolate the pure boronic acid derivative.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, THF | Aprotic, facilitates acylation |
| Base | Triethylamine | Neutralizes HCl, promotes reaction |
| Temperature | 0–25 °C (room temperature) | Controlled to avoid boronic acid degradation |
| Reaction Time | 4–24 hours | Dependent on scale and purity requirements |
| Purification Method | Column chromatography | Silica gel, gradient elution with ethyl acetate/hexane mixtures |
Industrial Scale-Up Considerations
For industrial production, continuous flow synthesis techniques are employed to enhance scalability, reproducibility, and safety. Automated reactors enable precise control over reaction parameters such as temperature, mixing, and residence time, which is critical for maintaining the integrity of the boronic acid moiety.
Alternative Preparation Approaches
Multicomponent Reactions (Petasis-Type)
Recent advances have explored multicomponent Petasis reactions involving boronic acids, amines, and aldehydes to construct complex boronic acid derivatives in a single step. Although this method is more common for simpler boronic acid derivatives, it offers potential for synthesizing substituted aminophenylboronic acids by:
- Combining 3-aminophenylboronic acid, 2-methylbenzaldehyde, and appropriate amines under Lewis acid catalysis (e.g., ytterbium(III) triflate) to form amide-like structures.
- Utilizing palladium catalysis to facilitate coupling and amide bond formation in situ.
This approach can reduce the number of synthetic steps and improve overall yields but requires careful optimization due to the sensitivity of boronic acids.
Cross-Coupling Methods
Suzuki-Miyaura cross-coupling reactions are widely used to install boronic acid groups onto aromatic rings. For this compound, a possible route involves:
- Preparing a bromo- or iodo-substituted aminophenylcarbamoyl intermediate.
- Coupling with bis(pinacolato)diboron or other boron reagents under palladium catalysis to introduce the boronic acid functionality.
This method is particularly useful when the boronic acid moiety is introduced late in the synthesis to minimize degradation.
Purification and Characterization
Purification is typically achieved by silica gel column chromatography using gradients of ethyl acetate and hexane. The product purity is confirmed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)
- Mass spectrometry (MS)
- Infrared (IR) spectroscopy
- Elemental analysis
Summary Table: Preparation Methods Overview
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Acylation of 3-aminophenylboronic acid with 2-methylbenzoyl chloride | Straightforward amide bond formation | High purity, well-established | Requires acyl chloride synthesis, sensitive to moisture |
| Multicomponent Petasis Reaction | One-pot synthesis using aldehydes, amines, and boronic acids | Reduces steps, potentially higher efficiency | Requires Lewis acid catalysis, optimization needed |
| Suzuki-Miyaura Cross-Coupling | Late-stage boronic acid installation | Versatile, mild conditions | Palladium catalyst cost, possible steric hindrance |
Research Findings on Preparation Efficiency
- The acylation method typically yields the target compound in 70–85% isolated yield under optimized conditions.
- Continuous flow synthesis reported yields above 80% with improved reproducibility and scalability.
- Petasis reactions yield variable results (34–93%) depending on substrate electronic properties and catalyst choice.
- Cross-coupling reactions involving boronic acid installation show yields in the range of 75–85%, with steric hindrance from the aminophenylcarbamoyl group potentially reducing reaction rates.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/vinyl halides or pseudohalides. The boronic acid group acts as a nucleophile, transferring its aryl/vinyl moiety to the palladium center. Key features include:
-
Catalyst Systems : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like dppf (1,1′-bis(diphenylphosphino)ferrocene) are commonly used .
-
Substrate Compatibility : Tolerates electron-deficient and electron-rich aryl halides, with yields influenced by steric effects of the 2-methylphenyl group.
-
Reaction Conditions : Typically requires a base (e.g., K₂CO₃) and anhydrous solvents (THF or dioxane) at 80–100°C .
Example Reaction :
Yields range from 68–91% depending on substituents (see Table 1) .
Petasis Borono-Mannich Reaction
The compound engages in three-component Petasis reactions with amines and carbonyl derivatives to form substituted amines . Its boronic acid facilitates nucleophilic transfer to iminium intermediates.
-
Mechanism :
-
Applications : Synthesizes allylamines (e.g., antifungal agent naftifine) and α-amino acids .
Notable Feature : Retains stereochemistry of the boronic acid’s vinyl/aryl group .
Biological Interactions and Enzyme Inhibition
The compound’s boronic acid group forms reversible covalent bonds with biological targets:
-
Serine Protease Inhibition : Binds to catalytic serine residues via tetrahedral boronate intermediates, blocking enzyme activity .
-
Glycosidase Interactions : Competes with carbohydrate substrates by mimicking transition states, relevant for antidiabetic drug design .
Structural Advantage : The aromatic amide enhances binding affinity through π-π stacking and hydrogen bonding .
Stability and Side Reactions
-
Hydrolysis : Boronic acid hydrolyzes to boric acid in aqueous media, especially under basic conditions .
-
Oxidation : Susceptible to oxidative deboronation with strong oxidants (e.g., TBHP), forming phenolic byproducts .
-
Dimerization : Forms boroxines (cyclotrimeric anhydrides) in anhydrous environments, reversible upon hydration .
Table 1: Representative Suzuki-Miyaura Coupling Yields
| Entry | Aryl Halide (Ar–X) | Product Yield (%) |
|---|---|---|
| 1 | 4-Chlorophenyl | 91 |
| 2 | 4-Cyanophenyl | 88 |
| 3 | 4-Methoxycarbonyl | 86 |
| 4 | 3-Acetylphenyl | 71 |
This compound’s versatility stems from its dual functionality: the boronic acid enables cross-coupling and catalytic applications, while the amide group fine-tunes reactivity and biological interactions. Ongoing research explores its utility in asymmetric synthesis and targeted therapeutics .
Scientific Research Applications
Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boron atom, which acts as a Lewis acid and forms a tetrahedral boronate complex with the diol . This property is exploited in various applications, such as the development of sensors and inhibitors.
Comparison with Similar Compounds
Key Findings and Insights
- Acidity : Electron-withdrawing substituents (e.g., fluoro) lower pKa, while alkyl/amide groups increase it .
- Synthesis : Condensation reactions with formylphenyl boronic acids are versatile for introducing nitrogen-based substituents .
- Biological Activity : Boronic acids with hydrogen-bonding groups (e.g., amides) show promise in targeting enzymes like HDACs .
- Structural Effects : Meta-substitution disrupts crystallinity compared to para-substituted analogues but enhances steric tuning .
Biological Activity
Boronic acids have garnered significant attention in medicinal chemistry due to their unique chemical properties and biological activities. This article focuses on the specific compound Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- (CAS No. 1264750-94-8), exploring its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-methylphenyl methylamino carbonyl group. Its molecular formula is , with a molecular mass of approximately 245.10 g/mol. The presence of the boronic acid moiety allows for interactions with diols and other Lewis bases, making it useful in various biochemical applications .
Target Interactions
Boronic acids typically act by forming reversible covalent bonds with specific biomolecules. In the case of this compound, it has been shown to interact with serine proteases and β-lactamases, acting as a transition-state analogue inhibitor. This interaction is crucial for inhibiting the enzymatic activity of these proteins, which play significant roles in various biological processes .
Biochemical Pathways
The compound primarily influences pathways involved in carbon-carbon bond formation through transmetalation reactions. It also interacts with diol-containing substrates, leading to the formation of stable complexes that can modulate enzyme activity or serve as sensors in biochemical assays .
Anticancer Activity
Recent studies have demonstrated that boronic acid derivatives exhibit notable anticancer properties. For instance, compounds similar to the one were tested against prostate cancer cells (PC-3) and showed a significant reduction in cell viability at concentrations as low as 5 µM. The viability of cancer cells decreased to 33%, while healthy cells maintained a higher viability at 71% under similar conditions .
Antimicrobial Properties
Boronic acids have also been evaluated for their antimicrobial activity. In vitro studies indicated that this compound exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured between 7–13 mm depending on the microorganism tested, showcasing its potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant properties of boronic acids have been explored using various assays such as DPPH and ABTS methods. Compounds derived from boronic acids showed comparable antioxidant activity to standard antioxidants like α-tocopherol, indicating their potential utility in combating oxidative stress-related diseases .
Research Applications
Synthetic Chemistry
Boronic acid derivatives are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds. This makes them invaluable in the synthesis of complex organic molecules and pharmaceuticals.
Pharmaceutical Development
Due to their ability to inhibit key enzymes involved in disease processes, boronic acids are being investigated for developing new therapeutics targeting cancer and bacterial infections. Their role as enzyme inhibitors positions them as promising candidates in drug discovery efforts focused on resistant strains of bacteria and aggressive cancers .
Summary of Findings
| Activity | Effectiveness | Notes |
|---|---|---|
| Anticancer | Significant reduction | Viability decreased to 33% at 5 µM concentration against PC-3 cells |
| Antimicrobial | Moderate effectiveness | Inhibition zones ranged from 7–13 mm against various bacteria |
| Antioxidant | Comparable to standards | Effective in DPPH and ABTS assays |
Q & A
Q. What synthetic strategies are recommended to overcome instability challenges during the preparation of this boronic acid derivative?
Boronic acids are prone to protodeboronation and trimerization during synthesis. To mitigate this, use boronic esters (e.g., pinacol esters) as intermediates, which are more stable and easier to purify . Post-synthesis, acidic hydrolysis under controlled pH (e.g., HCl in THF/water) can regenerate the free boronic acid. Protecting groups like trifluoroborate salts may also enhance stability during multi-step reactions .
Q. How can MALDI-MS be optimized for accurate analysis of boronic acid-containing peptides?
Boronic acids often dehydrate to form boroxines, complicating mass spectrometry. Derivatize with diols (e.g., 2,5-dihydroxybenzoic acid) to form cyclic boronic esters, which prevent trimerization . For on-plate analysis, mix the sample with DHB matrix to enable in situ esterification, improving signal clarity. Use negative-ion mode for unmodified boronic acids to reduce fragmentation .
Q. What experimental conditions enhance selectivity in glycoprotein binding studies using boronic acid-functionalized surfaces?
Non-specific interactions (e.g., hydrophobic or ionic) can obscure binding specificity. Use borate buffers (pH 8.5–9.0) to stabilize boronate-diol complexes and minimize secondary interactions. Surface plasmon resonance (SPR) with carboxymethyl dextran-coated gold substrates improves sensitivity, while competitive elution with sorbitol confirms specificity .
Advanced Research Questions
Q. How can computational methods guide the design of boronic acid-based sensors for α-hydroxy carboxylic acids?
Employ DFT/TDDFT calculations to predict photoinduced electron transfer (d-PeT) effects in fluorophore-boronic acid conjugates. Parameters like frontier molecular orbital energy gaps and Rehm-Weller free energy changes help optimize fluorescence quenching/revival upon analyte binding . Validate predictions with pH-dependent fluorescence assays and crystallographic data .
Q. What methodologies are effective in resolving contradictory data in boronic acid-glycoprotein interaction studies?
Contradictions often arise from buffer composition or competing diols. Perform competitive displacement assays with incremental glucose additions to distinguish specific vs. non-specific binding. Use orthogonal techniques like isothermal titration calorimetry (ITC) to quantify binding affinities independently .
Q. How can LC-MS/MS be validated for detecting genotoxic boronic acid impurities in pharmaceuticals?
Follow ICH guidelines:
- Linearity : Test over 1–100 ppm range (R² ≥ 0.99).
- LOQ/LOD : Establish via signal-to-noise ratios (S/N ≥ 10 for LOQ; S/N ≥ 3 for LOD).
- Accuracy : Spike recovery (90–110%) in triplicate . Use HILIC columns for polar impurities and monitor isotopic patterns (e.g., ¹⁰B vs. ¹¹B) to confirm identity .
Q. What structural features improve thermal stability in boronic acid-based flame retardants?
Thermogravimetric analysis (TGA) reveals that aromatic boronic acids with electron-withdrawing groups (e.g., nitro or cyano) exhibit higher decomposition temperatures (>400°C). Pyrene-1-boronic acid shows exceptional stability (up to 600°C) due to extended π-conjugation . Correlate thermal stability with Hammett constants (σ) for predictive design .
Q. How can dynamic DNA templates exploit boronic ester reversibility for adaptive nanomaterials?
Design DNA oligomers with 5′-boronic acid and 3′-ribose termini. In aqueous buffer (pH 7.4), template-directed ligation forms boronate esters, which reversibly dissociate under acidic conditions. Monitor ligation efficiency via PAGE or fluorescence resonance energy transfer (FRET) .
Methodological Considerations Table
| Challenge | Solution | Key References |
|---|---|---|
| Boroxine interference in MS | Derivatization with 2,5-dihydroxybenzoic acid | |
| Low glycoprotein binding specificity | Borate buffer + competitive elution with sorbitol | |
| Genotoxic impurity detection | HILIC LC-MS/MS with isotopic monitoring | |
| Sensor design contradictions | DFT calculations + ITC validation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
